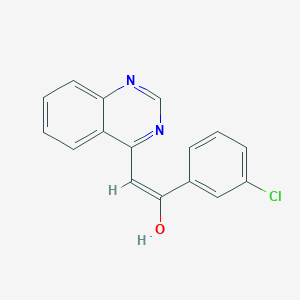
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol is an organic compound that features a quinazoline ring system substituted with a 3-chlorophenyl group and an ethenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol typically involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzamide under basic conditions to form the quinazoline ring system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol can undergo various chemical reactions, including:
Oxidation: The ethenol moiety can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease progression. The quinazoline ring system is known to interact with various biological targets, including kinases and other signaling proteins, thereby modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenone: Similar structure but with a ketone moiety instead of an ethenol.
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylmethanol: Similar structure but with a methanol moiety instead of an ethenol.
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylamine: Similar structure but with an amine moiety instead of an ethenol.
Uniqueness
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol is unique due to the presence of the ethenol moiety, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
85957-39-7 |
|---|---|
Formule moléculaire |
C16H11ClN2O |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol |
InChI |
InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(8-12)16(20)9-15-13-6-1-2-7-14(13)18-10-19-15/h1-10,20H/b16-9+ |
Clé InChI |
SPIHBFNASCPPJL-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=NC=N2)/C=C(\C3=CC(=CC=C3)Cl)/O |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)C=C(C3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


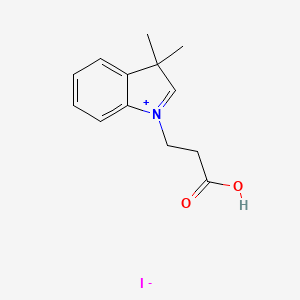
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

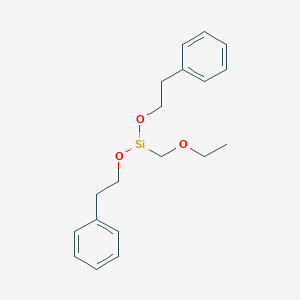
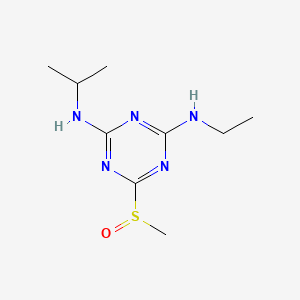
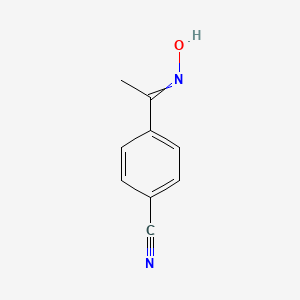

![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
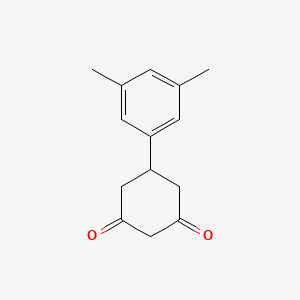
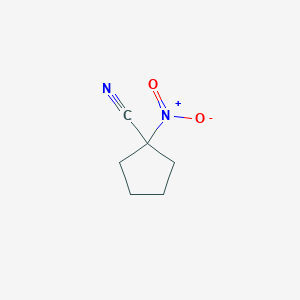
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
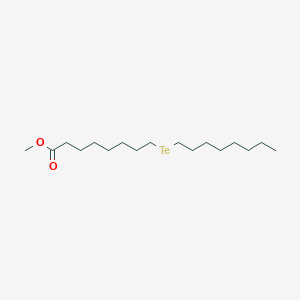
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)

